4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to downstream effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EcDsbB-IN-12 involves the reaction of 4,5-dichloropyridazin-3-one with 2-chlorobenzyl chloride under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of EcDsbB-IN-12 .
Industrial Production Methods
While detailed industrial production methods for EcDsbB-IN-12 are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
EcDsbB-IN-12 primarily undergoes substitution reactions due to the presence of chlorine atoms on the pyridazinone ring. These reactions can be facilitated by nucleophiles under appropriate conditions .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with EcDsbB-IN-12.
Solvents: Dimethylformamide, dimethyl sulfoxide, and acetonitrile are commonly used solvents.
Conditions: Reactions are typically carried out at elevated temperatures to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the nucleophile used. For instance, reaction with an amine can result in the formation of an amine-substituted pyridazinone .
Scientific Research Applications
EcDsbB-IN-12 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study disulfide bond formation and inhibition in bacterial systems.
Biology: Helps in understanding the role of disulfide bonds in protein folding and stability.
Medicine: Potential use in developing anti-virulence agents to combat bacterial infections by inhibiting the DsbA-DsbB system.
Industry: Can be used in the development of new antimicrobial agents targeting bacterial virulence factors
Comparison with Similar Compounds
Similar Compounds
EcDsbB-IN-10: Another inhibitor of the disulfide bond forming enzyme EcDsbB, but with different potency and specificity.
Dimedone derivatives: Synthetic analogues of ubiquinone that inhibit disulfide bond formation by the DsbA-DsbB system
Uniqueness
EcDsbB-IN-12 is unique due to its high specificity and potency in inhibiting the EcDsbB enzyme. Unlike other inhibitors, it covalently modifies a free cysteine in the enzyme, making it a highly effective tool for studying disulfide bond formation and developing anti-virulence agents .
Properties
IUPAC Name |
4,5-dichloro-2-[(2-chlorophenyl)methyl]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-4-2-1-3-7(8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOJUHXYHYEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112749-52-7 | |
Record name | 4,5-dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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